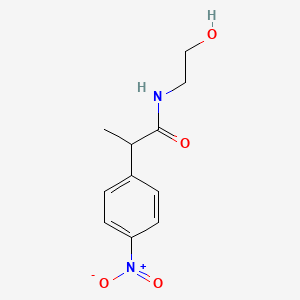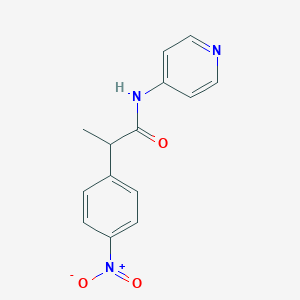![molecular formula C16H15N3O4 B4075670 4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4075670.png)
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide
Vue d'ensemble
Description
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known by its chemical formula C16H14N2O4 and is commonly referred to as NPPB.
Applications De Recherche Scientifique
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have anti-inflammatory properties and has been used in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). NPPB has also been studied for its potential use in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide involves the inhibition of chloride channels in the cell membrane. This inhibition leads to a reduction in the movement of chloride ions across the membrane, which ultimately leads to a decrease in the production of mucus in the respiratory tract. This reduction in mucus production is beneficial in the treatment of respiratory disorders such as asthma and COPD.
Biochemical and Physiological Effects:
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the movement of chloride ions across the cell membrane. This inhibition leads to a reduction in the production of mucus in the respiratory tract. NPPB has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of respiratory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. NPPB has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using NPPB in lab experiments. The compound is relatively unstable and can degrade over time. Additionally, the compound has limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide. One potential direction is the development of more stable analogs of the compound. These analogs could have improved solubility and stability, which would make them more suitable for lab experiments. Another potential direction is the study of the compound's effects on other ion channels in the cell membrane. Finally, the compound's potential use in the treatment of other respiratory disorders could also be explored.
Propriétés
IUPAC Name |
4-[2-(4-nitrophenyl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10(11-4-8-14(9-5-11)19(22)23)16(21)18-13-6-2-12(3-7-13)15(17)20/h2-10H,1H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIQIFPROLEPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide](/img/structure/B4075589.png)

![3-azocan-1-yl-N-{2-[methyl(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B4075598.png)
![1-[3-(2-naphthyloxy)propyl]azepane oxalate](/img/structure/B4075614.png)

![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)


![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}piperazine oxalate](/img/structure/B4075648.png)



![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)